N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide: Shares a similar benzothiazole structure but with different substituents.
Aromatic Azo Compounds: Contain similar conjugated systems and are used in various applications, including dyes and materials science.
Uniqueness
N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzothiazole ring with a nitrofuran moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c1-4-18-9-7-11(23-2)12(24-3)8-13(9)26-16(18)17-15(20)10-5-6-14(25-10)19(21)22/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVIVPEWMGSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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